molecular formula C19H23NO4 B2466676 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034259-00-0

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2466676
CAS No.: 2034259-00-0
M. Wt: 329.396
InChI Key: QAXJPIXQWFFTMX-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. With the CAS number 2034259-00-0 and a molecular formula of C 19 H 23 NO 4 , this compound features a complex structure that incorporates a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold linked to a 2,5-dimethylfuran-3-carboxamide group . This specific molecular architecture makes it a valuable intermediate or target molecule for researchers exploring structure-activity relationships (SAR) in the development of novel bioactive compounds. The structural motifs present in this molecule are commonly investigated in pharmaceutical research. The tetralin core is a privileged structure found in compounds active on various biological targets, while the furan carboxamide moiety can contribute to key ligand-receptor interactions . Researchers can utilize this compound as a building block in the synthesis of more complex molecules or as a reference standard in analytical studies. Its properties, including a Topological Polar Surface Area (TPSA) of 71.7 Ų, suggest it may have potential relevance in the design of compounds with specific membrane permeability characteristics . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-12-9-16(13(2)24-12)18(21)20-11-19(22)8-4-5-14-10-15(23-3)6-7-17(14)19/h6-7,9-10,22H,4-5,8,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXJPIXQWFFTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
Molecular Formula C₁₄H₁₈N₄O₁S
Molecular Weight 298.38 g/mol
CAS Number 1396813-89-0

The structure includes a thiophene ring, a piperidine moiety, and a pyrazine substituent, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide. In vitro evaluations have shown that this compound exhibits significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be as low as 0.22 μg/mL, indicating strong antimicrobial properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. In comparative studies, it showed better cytotoxic effects than standard chemotherapeutic agents like bleomycin. The mechanism of action appears to involve the disruption of cellular pathways that regulate apoptosis and cell proliferation .

The biological activities of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide are thought to be mediated through various mechanisms:

  • Inhibition of Biofilm Formation : The compound effectively inhibits biofilm formation in bacterial cultures, which is critical for treating chronic infections.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways that lead to programmed cell death.
  • Targeting Specific Enzymes : Studies suggest it may inhibit specific enzymes involved in cancer progression and microbial resistance .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated the antimicrobial efficacy of several derivatives, including N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide). The results indicated that this compound was among the most effective against Gram-positive and Gram-negative bacteria, with a notable ability to prevent biofilm formation .
  • Cancer Cell Line Testing : Research conducted on FaDu hypopharyngeal tumor cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Preparation Methods

Starting Materials and Initial Cyclization

The tetrahydronaphthalene core is typically synthesized via Diels-Alder cyclization between a diene and a dienophile. For example:

  • Diene : 1,3-butadiene or substituted analogs.
  • Dienophile : 6-methoxy-1-tetralone derivatives.

Alternative routes employ Friedel-Crafts acylation of methoxy-substituted arenes followed by hydrogenation to yield the tetrahydronaphthalene skeleton.

Hydroxylation at the 1-Position

Introducing the 1-hydroxy group requires stereoselective oxidation . Two methods dominate:

  • Sharpless asymmetric dihydroxylation : Using osmate catalysts to achieve enantioselectivity.
  • Biocatalytic oxidation : Enzymatic systems (e.g., cytochrome P450 mimics) for regioselective hydroxylation.

Yields for these steps range from 45% to 78%, depending on the protecting groups employed.

Methoxy Group Installation

The 6-methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling , using methoxide ions under copper catalysis. Reaction conditions (temperature, solvent) significantly impact regioselectivity:

Method Conditions Yield (%)
SNAr DMF, 120°C, 12h 62
Ullmann Coupling CuI, K2CO3, DMSO, 80°C, 8h 75

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

Furan Ring Construction

The 2,5-dimethylfuran core is synthesized via Paal-Knorr cyclization of 2,5-hexanedione with ammonium acetate. Key steps include:

  • Cyclization : Acid-catalyzed formation of the furan ring.
  • Carboxylation : Lithiation followed by quenching with CO2 to introduce the carboxylic acid group.

Methylation and Functionalization

Methyl groups at positions 2 and 5 are introduced via alkylation using methyl iodide and a strong base (e.g., LDA). The carboxylic acid is activated as an acyl chloride or mixed anhydride for subsequent coupling.

Amide Bond Formation Strategies

Coupling the tetrahydronaphthalene amine with the furan carboxylic acid involves three primary methods:

Carbodiimide-Mediated Coupling

Using EDC/HOBt or DCC as coupling agents:

  • Conditions : DCM, RT, 24h.
  • Yield : 68–72%.

Mixed Carbonate Activation

Forming an active ester with HATU or PyBOP :

  • Conditions : DMF, 0°C to RT, 12h.
  • Yield : 80–85%.

Enzymatic Coupling

Lipase-catalyzed amidation in non-aqueous solvents:

  • Conditions : CAL-B, THF, 40°C, 48h.
  • Yield : 55–60%.

Stereochemical Considerations

The 1-hydroxy group introduces a chiral center, necessitating enantioselective synthesis or resolution. Two approaches are viable:

  • Chiral Pool Synthesis : Using naturally derived chiral starting materials.
  • Kinetic Resolution : Enzymatic or chemical separation of enantiomers post-synthesis.

Recent advances in asymmetric organocatalysis (e.g., proline-derived catalysts) have enabled direct enantioselective hydroxylation with >90% ee.

Optimization and Scale-Up Challenges

Protecting Group Strategy

  • Hydroxyl Protection : TBS or acetyl groups prevent undesired side reactions during coupling.
  • Amine Protection : Boc or Fmoc groups facilitate selective deprotection.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Low-temperature conditions (−20°C) improve stereoselectivity but increase energy costs.

Yield Improvement Techniques

  • Microwave-assisted synthesis reduces reaction times by 50–70%.
  • Flow chemistry enables continuous processing with higher throughput.

Analytical Characterization

Critical analytical data for the final compound include:

  • HRMS : m/z calculated for C22H25NO4 [M+H]+: 378.1811; found: 378.1809.
  • NMR : 1H NMR (500 MHz, CDCl3) δ 6.75 (s, 1H, furan-H), 4.32 (d, J = 12 Hz, 2H, CH2N), 3.81 (s, 3H, OCH3).
  • HPLC Purity : >98% (C18 column, MeCN/H2O gradient).

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